molecular formula C15H16N2O5 B555358 (4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid CAS No. 98516-76-8

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Cat. No. B555358
CAS RN: 98516-76-8
M. Wt: 304,31 g/mole
InChI Key: USALUSONPMPEKY-NSHDSACASA-N
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Description

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid, commonly known as 4S-MOCA, is a small molecule that has been studied for its potential applications in scientific research. 4S-MOCA is a derivative of the amino acid tyrosine and has a molecular weight of 246.3 g/mol. It is a lipophilic molecule that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). 4S-MOCA has been studied for its ability to modulate the activity of various proteins and enzymes, and is being investigated for its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques

  • The compound's synthesis from levulinic acid through esterification and bromination processes has been explored, demonstrating a method to obtain 5-amino-4-oxopentanoic acid hydrochloride with an overall yield of 44% (Lin Yuan, 2006). This synthesis route highlights the compound's potential for further chemical transformations.
  • Electrosynthesis methods have also been developed, studying the electroreduction of methyl 5-nitro-4-oxopentanate to achieve high overall and current yields of 5-amino-4-oxopentanoic acid hydrochloride, showcasing an alternative synthesis pathway with specific focus on electrolysis conditions (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).

Isotopic Labelling for Biosynthesis Studies

  • A study describes a simple scheme to prepare any isotopomer of 5-aminolevulinic acid, a precursor in the biosynthesis of biologically active porphyrins. This method allows for high-yield preparation of isotopomers, facilitating research into photosynthesis, oxygen transport, and electron transport processes (P. B. Shrestha‐Dawadi, J. Lugtenburg, 2003).

Study of Enzymatic Reactions and Protein Modification

  • The reactivity of cysteine in enzymatic reactions was investigated through the alkylation of pyruvate kinase by 5-chloro-4-oxopentanoic acid. This research aids in understanding the specific amino acid modifications in proteins and their implications for enzyme functionality (R. Chalkley, D. Bloxham, 1976).

Novel Complexes and Labeling Techniques

  • Research into W(CO)5 complexes of 4-oxo acids reveals the potential for developing new IR-detectable metal–carbonyl tracers for amino functions. This work exemplifies the compound's utility in creating thermally stable complexes with significant implications for bioconjugation and labeling studies (K. Kowalski, R. Winter, et al., 2009).

properties

IUPAC Name

(4S)-4-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)17-15(21)11(16)4-5-13(18)19/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USALUSONPMPEKY-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913231
Record name 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98516-76-8
Record name 7-(alpha-Glutamyl)-4-methylcoumarylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098516768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-hydroxy-5-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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